

Toxicological Profile of Ethofumesate-2-keto: A Technical Guide

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Compound of Interest

Compound Name: Ethofumesate-2-keto

Cat. No.: B1194127

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Introduction

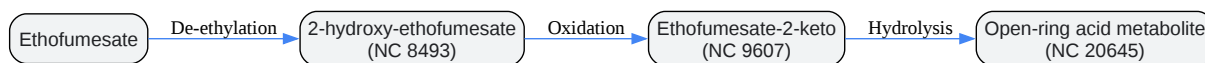
Ethofumesate-2-keto, also known by its code NC 9607, is a significant metabolite of the selective systemic herbicide ethofumesate.[1][2][3] As a primary degradation product, its toxicological profile is of critical interest for comprehensive human health and environmental risk assessments. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), consider **ethofumesate-2-keto** as a residue of concern in their evaluations.[1][2] The prevailing scientific and regulatory consensus is that the toxicity of ethofumesate metabolites, including **ethofumesate-2-keto**, is comparable to that of the parent compound.[2] Therefore, the toxicological data for ethofumesate is often used as a surrogate for its metabolites in risk assessments.

This technical guide provides a comprehensive overview of the toxicological profile of **ethofumesate-2-keto**, drawing upon the available data for the parent compound, ethofumesate, in line with regulatory approaches.

Metabolic Pathway of Ethofumesate

Ethofumesate undergoes metabolic transformation in plants, animals, and the environment, leading to the formation of several metabolites, including **ethofumesate-2-keto**. The primary metabolic pathway involves the de-ethylation of the ethoxy group at the C2 position of the benzofuran ring, followed by oxidation.[2]

A simplified representation of this metabolic conversion is presented below:



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Figure 1: Simplified metabolic pathway of Ethofumesate.

Toxicological Data Summary

The following tables summarize the key toxicological endpoints for ethofumesate, which are considered representative for **ethofumesate-2-keto**.

Table 1: Acute Toxicity of Ethofumesate

Study Type	Species	Route	Results	Toxicity Category	Reference
Acute Oral	Rat	Oral	LD50 > 5000 mg/kg	IV (Low)	[1]
Acute Dermal	Rabbit	Dermal	LD50 > 2000 mg/kg	IV (Low)	[1]
Acute Inhalation	Rat	Inhalation	LC50 > 5.0 mg/L	IV (Low)	[1]
Primary Eye Irritation	Rabbit	Ocular	Non-irritating	-	[1]
Primary Dermal Irritation	Rabbit	Dermal	Non-irritating	-	[1]
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	[1]

Table 2: Chronic Toxicity and Carcinogenicity of Ethofumesate

Study Type	Species	Duration	NOAEL	LOAEL	Key Findings	Reference
Chronic Toxicity/Carcinogenicity	Rat	2 years	127 mg/kg/day	469 mg/kg/day	Decreased body weight gain in females. No evidence of carcinogenicity.	[2]
Carcinogenicity	Mouse	18 months	-	-	No evidence of carcinogenicity.	[1]

Table 3: Reproductive and Developmental Toxicity of Ethofumesate

Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Three-Generation Reproduction	Rat	> 397 mg/kg/day	> 397 mg/kg/day	No reproductive or offspring toxicity observed.	[1]
Developmental Toxicity	Rabbit	300 mg/kg/day	< 300 mg/kg/day	Increased resorptions and post-implantation loss at doses not maternally toxic.	[1]

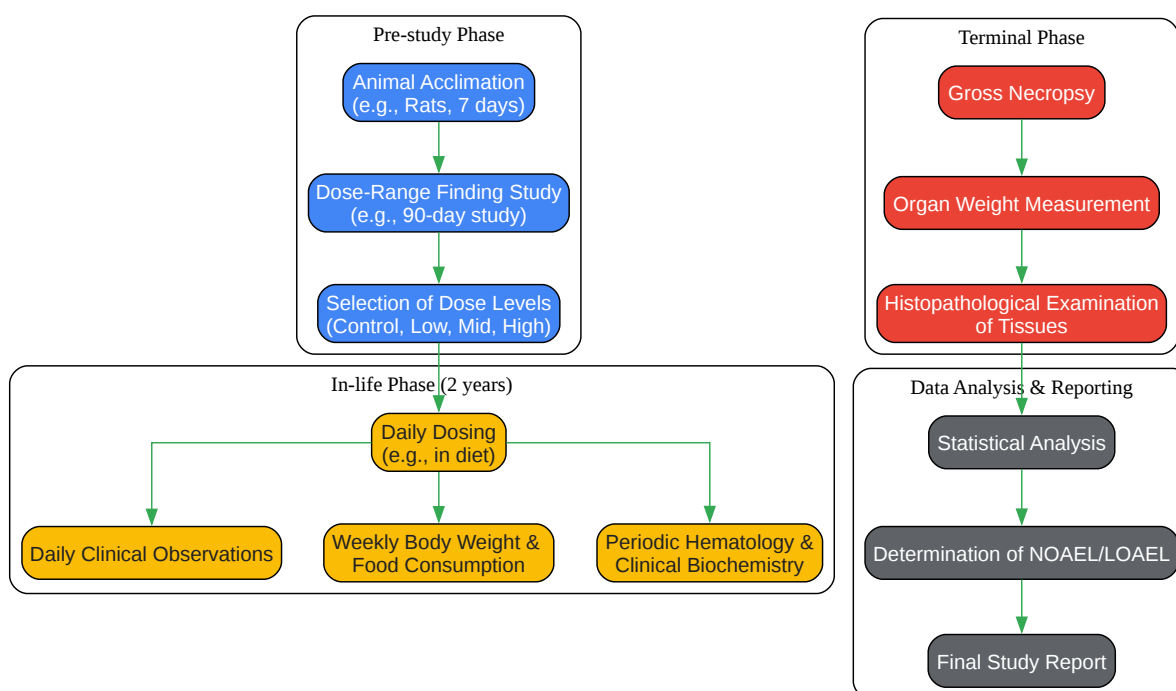
Table 4: Genotoxicity of Ethofumesate

Assay Type	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[1]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[1]
Unscheduled DNA Synthesis	Rat Hepatocytes	Negative	[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of pesticides are standardized and follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The studies summarized above were conducted in compliance with these guidelines.

Workflow for a Standard Chronic Toxicity/Carcinogenicity Study (based on OECD TG 452)



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Figure 2: Generalized workflow for a chronic toxicity/carcinogenicity study.

Toxicological Profile Summary

Based on the comprehensive dataset for the parent compound, ethofumesate, the following toxicological profile can be inferred for **ethofumesate-2-keto**:

- Acute Toxicity: **Ethofumesate-2-keto** is expected to have low acute toxicity via the oral, dermal, and inhalation routes.[1] It is not expected to be a skin or eye irritant, nor a dermal sensitizer.[1]
- Chronic Toxicity: Long-term exposure to **ethofumesate-2-keto** is not anticipated to cause severe toxicity. The primary effect observed in chronic studies with the parent compound was a decrease in body weight gain at high doses.[2]
- Carcinogenicity: **Ethofumesate-2-keto** is not expected to be carcinogenic to humans.[1] Carcinogenicity studies in both rats and mice with the parent compound were negative.[1]
- Genotoxicity: **Ethofumesate-2-keto** is not expected to be genotoxic. A battery of in vitro and in vivo genotoxicity assays with the parent compound were all negative.[1]
- Reproductive and Developmental Toxicity: **Ethofumesate-2-keto** is not expected to be a reproductive toxicant.[1] While developmental effects were observed in rabbits at high doses with the parent compound, no such effects were seen in rats.[1]

Conclusion

The toxicological profile of **ethofumesate-2-keto** is largely defined by the data available for its parent compound, ethofumesate, a position supported by regulatory agencies. This approach indicates that **ethofumesate-2-keto** possesses a low order of toxicity across a range of endpoints, including acute, chronic, genotoxic, carcinogenic, and reproductive effects. For risk assessment purposes, the combined residues of ethofumesate and its major metabolites, including **ethofumesate-2-keto**, are considered. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in work related to ethofumesate and its environmental and biological fate.

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